molecular formula C23H21N3O4 B2575145 (Z)-1-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1173416-77-7

(Z)-1-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2575145
CAS No.: 1173416-77-7
M. Wt: 403.438
InChI Key: BFKOGUSGOFAPBB-FLIBITNWSA-N
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Description

(Z)-1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic chalcone derivative of significant interest in medicinal chemistry research. This compound features a hybrid molecular architecture, incorporating a 1,3,4-oxadiazole ring linked to a piperidine moiety and a benzodioxole group, a structure known as a privileged scaffold in drug discovery . The core chalcone structure (1,3-diphenyl-2-propen-1-one) is a recognized precursor to flavonoids and is well-documented for its diverse biological potential . Its primary research value lies in the investigation of antibacterial agents, particularly against multidrug-resistant pathogens like Staphylococcus aureus . Chalcones and their derivatives are studied for their ability to interfere with bacterial viability, potentially through mechanisms such as enzyme inhibition or disruption of efflux pumps that contribute to drug resistance . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c27-21(11-8-16-5-2-1-3-6-16)26-12-4-7-18(14-26)23-25-24-22(30-23)17-9-10-19-20(13-17)29-15-28-19/h1-3,5-6,8-11,13,18H,4,7,12,14-15H2/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKOGUSGOFAPBB-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C\C2=CC=CC=C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-1-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one represents a complex structure that integrates various pharmacophores known for their biological activities. This article examines its biological activity, focusing on its potential applications in medicinal chemistry, particularly in anti-cancer and antimicrobial research.

Chemical Structure and Properties

The chemical formula of the compound is C17H21N3O3C_{17}H_{21}N_{3}O_{3} with a molecular weight of approximately 287.35 g/mol. The structure includes a benzo[d][1,3]dioxole moiety, which is often associated with various biological activities, particularly in drug design.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds featuring similar structures. For instance, derivatives of benzodioxole have demonstrated significant cytotoxic effects against various cancer cell lines:

  • MCF Cell Line : Compounds similar to our target have shown IC50 values around 25.72 ± 3.95 μM , indicating effective apoptosis induction in breast cancer cells .
  • Tumor Models : In vivo studies have reported that these compounds can suppress tumor growth in mice models, suggesting their potential as therapeutic agents .
CompoundCell LineIC50 (μM)Effect
Compound 1MCF725.72 ± 3.95Induces apoptosis
Compound 2U87 Glioblastoma45.2 ± 13.0Cytotoxicity observed

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Related compounds have been evaluated against bacterial strains such as Escherichia coli and Staphylococcus aureus, with some derivatives exhibiting significant activity:

  • Benzodioxole Derivatives : Studies indicate that certain benzodioxole-containing compounds display potent antibacterial effects due to their electron-rich nature and hydrophobic groups .
Bacterial StrainCompound TestedMIC (μg/mL)
Staphylococcus aureusCompound A12.5
Escherichia coliCompound B25

The biological activity of this compound may involve multiple mechanisms:

  • Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells through the modulation of key signaling molecules such as phospho-AKT and PI3K .
  • Antimicrobial Mechanisms : The presence of bulky hydrophobic groups enhances membrane permeability in bacteria, leading to increased cytotoxicity .

Case Studies

Several case studies illustrate the potential of this compound class:

Case Study 1: Anti-Cancer Efficacy

In a study examining the effects of related oxadiazole derivatives on cancer cells, it was found that specific substitutions on the benzodioxole ring significantly enhanced anti-cancer activity. The study utilized flow cytometry to assess cell viability and apoptosis markers.

Case Study 2: Antimicrobial Testing

A series of benzodioxole derivatives were tested for antimicrobial efficacy against various pathogens. Results indicated that certain structural modifications led to enhanced activity against resistant strains of bacteria.

Comparison with Similar Compounds

Table 1: Structural Comparison with Key Analogs

Compound Name/ID Core Heterocycle Key Substituents Notable Features Reference
Target Compound 1,3,4-Oxadiazole Benzo[d][1,3]dioxol-5-yl, piperidinyl Z-configured propenone, hybrid scaffold -
Zygocaperoside () Steroidal glycoside Sugar moiety, hydroxyl groups Isolated from Z. fabago roots
STK798634 () Thiazolidinone Benzo[d][1,3]dioxol-5-ylmethyl, pyrido[1,2-a]pyrimidinone Sulfur-containing core, fused pyrimidine
623935-80-8 () Thiazolidinone 3,4-Dimethoxyphenyl, phenylethyl S-containing ring, Z-configuration
Compounds 7a-d () 1,2,4-Triazole/Thiazolidinone Benzene-1,3-diyl, pyridyl groups Triazole-thiazolidinone hybrid

Key Observations :

  • Oxadiazole vs. Thiazolidinone: The target’s 1,3,4-oxadiazole lacks sulfur, unlike thiazolidinones in , and 4. This reduces polarizability but may enhance oxidative stability .
  • Benzodioxole vs.
  • Piperidine vs. Pyridine/Pyrimidine : The piperidine ring provides a saturated nitrogen environment, contrasting with aromatic nitrogen systems in , which may alter binding kinetics .

Insights :

  • Synthesis : The target’s oxadiazole core could be synthesized via cyclization of diacylhydrazine precursors, analogous to methods in .
  • Solubility : The benzodioxole group may confer lower aqueous solubility compared to polar triazole derivatives () but higher than purely aromatic analogs () .

Bioactivity Hypotheses (Based on Structural Analogues)

  • Antimicrobial Activity: Thiazolidinones in and exhibit antimicrobial properties; the target’s oxadiazole-piperidine scaffold may share similar mechanisms .
  • CNS Penetration : The benzodioxole group (common in psychoactive compounds) and piperidine ring could enhance blood-brain barrier permeability .
  • Enzyme Inhibition: Oxadiazoles are known acetylcholinesterase inhibitors; the propenone moiety may interact with catalytic sites via Michael addition .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring via cyclization of carbohydrazides with acid chlorides in chloroform under triethylamine catalysis . Subsequent piperidine functionalization and (Z)-configured propenone introduction require precise control of reaction time (e.g., 18 hours for intermediate coupling) and stoichiometric ratios to avoid byproducts. Yield optimization hinges on purification techniques like NaHCO₃ washing and vacuum evaporation .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry?

  • NMR : Key signals include aromatic protons from the benzodioxole moiety (δ 5.93 ppm, OCH₂O) and coupling constants for the (Z)-propenone (e.g., J = 13.16 Hz for trans-piperidine protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., observed 480.28 vs. calculated 480.20 for a related oxadiazole-piperidine intermediate) .
  • X-ray Crystallography : Resolves stereochemistry ambiguities, particularly the Z-configuration of the propenone group, as seen in structurally similar thiazolidinone derivatives .

Q. What safety precautions are necessary when handling intermediates during synthesis?

Use fume hoods for volatile solvents (e.g., chloroform) and personal protective equipment (PPE) for corrosive reagents (acid chlorides). Sodium bicarbonate washes mitigate acidic byproducts, while proper disposal protocols for halogenated waste are critical .

Advanced Research Questions

Q. How can researchers optimize Z-isomer selectivity during propenone formation?

Z-selectivity is influenced by:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring Z-configuration .
  • Catalytic Bases : Triethylamine vs. stronger bases (e.g., DBU) can alter steric hindrance during enone formation .
  • Temperature Control : Lower temperatures (0–5°C) reduce thermal isomerization risks .

Q. What strategies resolve contradictions in reported biological activity data?

  • Purity Validation : Use HPLC with ammonium acetate buffers (pH 6.5) to confirm >95% purity, as impurities can skew activity assays .
  • Assay Standardization : Compare protocols for cell line viability (e.g., neuronal vs. non-neuronal models) and dose-response curves to identify variability sources .
  • Metabolite Screening : Assess if active metabolites (e.g., oxidized benzodioxole derivatives) contribute to discrepancies .

Q. How can computational modeling predict pharmacokinetic properties?

  • Molecular Dynamics Simulations : Evaluate lipophilicity (LogP) and blood-brain barrier penetration using software like Schrödinger Suite.
  • ADMET Prediction : Tools like SwissADME assess absorption risks (e.g., P-glycoprotein efflux) linked to the piperidine-oxadiazole scaffold .

Q. What experimental design approaches optimize multifactorial reaction parameters?

Apply Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading, solvent ratio). For example, a central composite design can identify optimal conditions for oxadiazole cyclization, reducing trial runs by 50% . Response surface methodology (RSM) further refines yield and enantiomeric excess .

Q. What role do substituents (e.g., benzodioxole, oxadiazole) play in target binding?

  • Benzodioxole : Enhances π-π stacking with aromatic residues in CNS targets (e.g., GABA receptors), as seen in anticonvulsant analogs .
  • Oxadiazole : Acts as a bioisostere for carboxylate groups, improving metabolic stability while maintaining hydrogen-bonding capacity .
  • Piperidine : Facilitates blood-brain barrier penetration via tertiary amine protonation at physiological pH .

Methodological Notes

  • Contradiction Analysis : Cross-validate NMR and MS data with independent synthetic batches to rule out procedural errors .
  • Advanced Characterization : Use 2D NMR (e.g., NOESY) to confirm spatial proximity of protons in the Z-isomer .
  • Biological Assays : Include positive controls (e.g., diazepam for GABA receptor studies) and validate target specificity via knockout models .

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